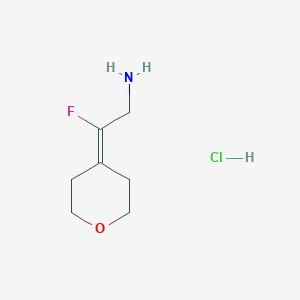

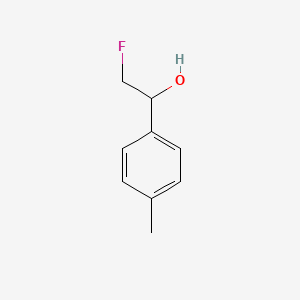

p-Methyl-alpha-(fluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

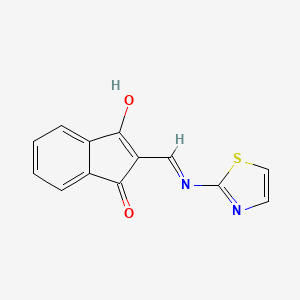

The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde under visible light illumination. Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite) are used in this process . Tertiary alcohols can be synthesized from carbon nucleophiles and ketones .Molecular Structure Analysis

The structure of a molecule plays a crucial role in spin transport properties of such molecular junction . In PL configuration, benzyl alcohol molecular junction shows negative spin filter efficiency at 0.4 and 0.8 V .Chemical Reactions Analysis

Selective hydrogenation of benzaldehyde (BAld) is used as an environmentally friendly industrial process in the production of benzyl alcohol (BA), which is an important feedstock for the synthesis of pharmaceuticals .Physical and Chemical Properties Analysis

P-Methyl-alpha-(fluoromethyl)benzyl alcohol is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

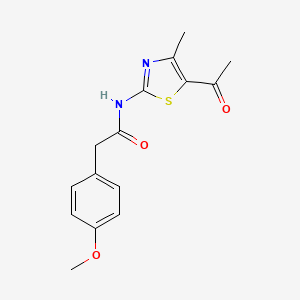

Fluorinated Compounds in Organic Synthesis and Material Science

Chromene Derivatives for Biological Applications : A study explored the development of a chromene-based fluorescent probe for NIR visualization of thiol flux in physiology and pathology, demonstrating the utility of fluorinated compounds in developing sensitive and specific molecular probes for biological research (Yang et al., 2019).

Conformational Preferences and Hydrogen Bond Acidity : Research on α-fluoro-o-cresols highlighted the influence of fluorination on intramolecular hydrogen bonding, indicating the potential of fluorinated benzyl alcohols in designing molecules with specific conformational and reactive properties (Bogdan et al., 2016).

C-H Activation in Organic Synthesis : Palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes using transient directing groups showcased the utility of fluorinated reagents in facilitating selective organic transformations (Chen & Sorensen, 2018).

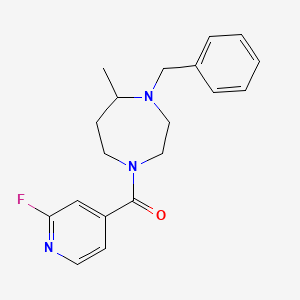

Environmental Applications and Fluorinated Heterocycles

Fluorinated Heterocycles Synthesis : A study reported a mild intramolecular fluoro-cyclisation of benzylic alcohols and amines to afford fluorinated heterocycles, highlighting the role of fluorinated compounds in synthesizing structurally complex molecules (Parmar & Rueping, 2014).

Atmospheric Transport of Fluorinated Compounds : Investigation into the air concentrations of fluorotelomer alcohols and perfluorocarboxylic acids revealed the environmental implications of fluorinated compounds, emphasizing their persistence and global distribution (Shoeib et al., 2006).

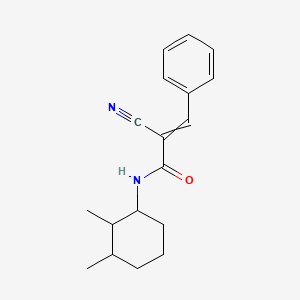

Advanced Synthesis Techniques and Mechanistic Insights

Trifluoromethylthiolation of Benzylic C-H Bonds : A method for the trifluoromethylthiolation of benzylic C-H bonds using organophotoredox catalysis was developed, demonstrating a novel approach to incorporating fluorinated groups into organic molecules (Xu et al., 2019).

Formation of Perfluorocarboxylic Acids : Research on the atmospheric oxidation of 8:2 fluorotelomer alcohol to perfluorooctanoic acid (PFOA) and other perfluorocarboxylic acids provided insights into the environmental fate of fluorinated alcohols (Wallington et al., 2006).

Wirkmechanismus

Target of Action

Many aromatic alcohols, such as benzyl alcohol, are used in medical applications due to their antiparasitic properties . They may act on parasites such as lice, disrupting their nervous system and leading to their death .

Mode of Action

The exact mode of action can vary, but it often involves interaction with biological targets, leading to changes in the target’s function. For example, benzyl alcohol is known to affect the nervous system of parasites .

Biochemical Pathways

Aromatic alcohols can be metabolized in the body through various pathways. For instance, benzyl alcohol can be metabolized via the catechol ortho-pathway .

Result of Action

The molecular and cellular effects of a compound’s action depend on its target and mode of action. In the case of benzyl alcohol, its antiparasitic action results in the death of the parasites .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-1-(4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHXPHCEZLSAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)

![1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2969817.png)

![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)